Methyl 3-amino-3-methyl-azetidine-1-carboxylate

Description

Molecular Architecture and Stereochemical Features

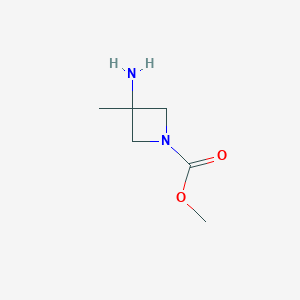

The molecular formula of methyl 3-amino-3-methyl-azetidine-1-carboxylate is C₆H₁₂N₂O₂ , with a molecular weight of 144.17 g/mol . The compound’s core consists of an azetidine ring—a saturated four-membered nitrogen-containing heterocycle—substituted at the 1-position with a methyl carboxylate group and at the 3-position with both amino and methyl groups. This substitution pattern introduces significant steric and electronic effects, influencing the ring’s puckering dynamics and stereochemical configuration.

The azetidine ring’s inherent strain, with bond angles deviating from the ideal tetrahedral geometry, is partially alleviated by non-planar puckering. In analogous azetidine systems, such as 1-benzhydrylazetidin-3-amine, X-ray crystallography has revealed a twist-boat conformation with substituents adopting equatorial orientations to minimize steric clashes. For this compound, computational modeling predicts similar puckering, where the methyl and amino groups at the 3-position occupy pseudo-equatorial positions relative to the carboxylate group at the 1-position.

Stereochemical considerations arise from the potential for cis-trans isomerism at the 3-position. The amino and methyl groups may adopt either a syn or anti configuration relative to the carboxylate, though experimental evidence for this specific compound remains limited. Comparative studies on 3-aminoazetidine derivatives protected with tert-butoxycarbonyl (BOC) groups suggest that steric bulk influences conformational preferences, with bulky substituents favoring trans arrangements.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 3-amino-3-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C6H12N2O2/c1-6(7)3-8(4-6)5(9)10-2/h3-4,7H2,1-2H3 |

InChI Key |

NCARJCUNQIWLJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C1)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-methyl-azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . These reactions are usually carried out under mild conditions, making them suitable for large-scale production.

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily available starting materials and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-methyl-azetidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. These reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while nucleophilic substitution can introduce various functional groups into the azetidine ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of methyl 3-amino-3-methyl-azetidine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values as low as 0.126 µM against breast cancer cells, indicating potent antiproliferative activity. The structural features of the compound allow it to interact effectively with biological targets, making it a candidate for targeted cancer therapies .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity, particularly against resistant strains of bacteria such as Mycobacterium. A study evaluating the efficacy of azetidine derivatives found that this compound exhibited significant activity, suggesting its potential role in treating drug-resistant infections .

Synthesis and Chemical Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the formation of diverse derivatives that can be further explored for biological activity. The compound's ability to undergo transformations makes it valuable in synthetic organic chemistry .

Retrosynthesis Planning

Advanced retrosynthesis analysis tools utilize this compound to predict feasible synthetic routes for complex molecules. By leveraging databases of chemical reactions, researchers can identify efficient pathways for synthesizing target compounds, streamlining the research and development process .

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC50 = 0.126 µM (breast cancer) | |

| Antimicrobial | Significant activity against Mycobacterium |

Case Study on Anticancer Efficacy

A study investigated the anticancer properties of this compound derivatives. The results indicated a remarkable ability to inhibit cell proliferation in breast cancer models while sparing non-cancerous cells. This highlights its potential for developing targeted therapies that minimize side effects associated with traditional chemotherapy .

Case Study on Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial efficacy of azetidine derivatives, including this compound. The findings showed that this compound exhibited significant activity against resistant bacterial strains, suggesting its potential application in combating drug-resistant infections .

Mechanism of Action

The mechanism of action of methyl 3-amino-3-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural and Conformational Analysis

- Ring Puckering: The azetidine ring exhibits significant puckering due to its four-membered structure, as described by Cremer and Pople’s generalized puckering coordinates .

- Substituent Effects: The methyl ester at position 1 enhances electrophilicity, making the compound reactive toward nucleophiles. The 3-amino group provides a site for hydrogen bonding or derivatization (e.g., amide formation), while the 3-methyl group increases hydrophobicity compared to hydroxymethyl analogs .

Physicochemical Properties

- Solubility : The tert-butyl derivative’s hydroxymethyl group improves water solubility, whereas the phenyl-substituted analog () is more lipophilic .

- Stability: The strained azetidine ring may lead to ring-opening reactions under acidic or basic conditions, contrasting with five-membered analogs like Methyl 3-aminocyclopentanecarboxylate (), which are less strained and more stable.

Biological Activity

Methyl 3-amino-3-methyl-azetidine-1-carboxylate (MMAC) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological studies, and comparisons with related compounds.

Structural Overview

This compound features a five-membered azetidine ring with an amino group and a carboxylate ester. Its molecular formula is , which contributes to its solubility and reactivity in biological systems.

Comparison with Related Compounds

The following table summarizes key features of MMAC compared to similar azetidine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate | C₇H₁₃N₁O₃ | Lacks trifluoromethyl group; different activity |

| tert-butyl 3-amino-3-methylazetidine-1-carboxylate | C₉H₁₉N₁O₂ | More hydrophobic; used in different synthetic routes |

| Azetidine-2-carboxylic acid | C₅H₉N₁O₂ | Simpler structure; fewer applications |

Pharmacological Studies

Recent studies have highlighted the potential antibacterial and antifungal activities of MMAC. Initial findings suggest that it may interact with specific enzymes or receptors, indicating pathways for therapeutic action. For instance, MMAC has shown promising results against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Case Study: Antibacterial Activity

In a study evaluating the minimum inhibitory concentration (MIC) of MMAC against MRSA, results indicated an MIC of 0.5–4 μg/mL, demonstrating its effectiveness in inhibiting biofilm formation . Further investigations are necessary to elucidate the mechanisms underlying these interactions.

The mechanisms by which MMAC exerts its biological effects remain under investigation. Preliminary data suggest that it may interfere with bacterial cell wall synthesis or disrupt critical metabolic pathways, although specific targets have yet to be confirmed .

Synthesis Methods

Various synthesis methods for MMAC have been reported, including multi-step synthetic routes involving commercially available starting materials. The synthesis typically involves the protection of functional groups followed by cyclization to form the azetidine ring .

General Synthetic Route:

- Protection of Amino Group: Use of Boc (tert-butyloxycarbonyl) protection.

- Formation of Azetidine Ring: Cyclization reaction with appropriate precursors.

- Deprotection: Removal of protective groups to yield MMAC.

Future Directions

The unique structural characteristics of MMAC position it as a candidate for further research in drug development. Future studies should focus on:

- Elucidating the precise biological mechanisms and targets.

- Exploring analogs to enhance potency and selectivity.

- Investigating potential applications in treating resistant bacterial infections.

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 3-amino-3-methyl-azetidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving azetidine ring formation and esterification. For example, refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids (e.g., 4-methoxyphenyl derivatives) under controlled conditions (15 hours, excess acid) yields analogous esters . Optimizing stoichiometry, temperature, and solvent polarity is critical; anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) may improve carboxylate coupling efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (DMSO-d6 or CDCl3) identify amine, methyl, and ester groups. For instance, the methyl ester typically resonates at ~3.7 ppm (), while azetidine protons appear as distinct multiplet patterns .

- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]) and fragmentation patterns to validate structure .

Q. How is X-ray crystallography applied to resolve the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL for refinement ) determines bond lengths, angles, and ring puckering. Programs like Mercury CSD visualize packing motifs and hydrogen-bonding networks . For accurate results, crystals must be grown via slow evaporation (e.g., in ethanol/water mixtures) and cooled to 100 K during data collection. Twinning or disorder requires iterative refinement in SHELX .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse thoroughly with water and seek medical advice. For inhalation exposure, relocate to fresh air and administer oxygen if needed . Store at 2–8°C under inert gas (argon) to prevent decomposition.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved?

- Methodological Answer : Contradictions may arise from disorder or thermal motion. Use SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement parameters. Compare multiple datasets and validate with Hirshfeld surface analysis (via CrystalExplorer) to assess intermolecular interactions . If twinning is suspected, employ TWINLAW in SHELXL to refine twin domains .

Q. What strategies optimize synthetic routes for scale-up without compromising purity?

- Methodological Answer : Replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 30 minutes) to reduce reaction time. Use flow chemistry for continuous azetidine ring formation, minimizing side products. Monitor reaction progress via inline FTIR or HPLC. For purification, switch to preparative HPLC with C18 columns (acetonitrile/water mobile phase) .

Q. How does substituent positioning (e.g., methyl vs. benzyl groups) modulate biological activity in azetidine derivatives?

- Methodological Answer : Positional isomerism alters steric and electronic profiles. For example, 3-methyl substitution on the azetidine ring enhances steric hindrance, reducing enzymatic degradation compared to 2-methyl analogs. Docking studies (AutoDock Vina) predict binding affinity to targets like proteases or kinases . Validate via SAR (structure-activity relationship) assays using modified derivatives.

Q. Can computational models predict the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : Density Functional Theory (DFT, B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic attack sites. Solvent effects (PCM model for DMSO) refine activation energy estimates. Compare with experimental kinetics (UV-Vis monitoring of reaction intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.